molecular formula C10H9N5 B1394711 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine CAS No. 1214622-52-2

4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine

カタログ番号: B1394711
CAS番号: 1214622-52-2
分子量: 199.21 g/mol
InChIキー: PDIXJKQMWMZREX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine is a heterocyclic compound that features both pyrazole and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

化学反応の分析

Nucleophilic Substitution Reactions

The amine group at position 3 and the pyrazole N-atoms participate in nucleophilic substitutions:

  • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) under mild conditions (20–40°C) to form N-acylated derivatives. Kinetic vs. thermodynamic control determines regioselectivity (N1 vs. N2 substitution) .

  • Ullmann Coupling : Catalyzed by copper, the pyrazole nitrogen undergoes coupling with aryl halides (e.g., iodobenzene), yielding N-aryl derivatives .

Example Reaction Conditions:

ReagentTemperatureProductYield (%)
Benzoyl chloride20°CN1-Benzoyl isomer (kinetic)85–90
Benzoyl chloride80°CN2-Benzoyl isomer (thermodynamic)70–75

Tautomerism-Dependent Reactivity

The compound exists in equilibrium between 1H- and 2H-tautomers, influencing reaction pathways:

  • 1H-Tautomer : Favors reactions at N1 (ΔG = −2.1 kcal/mol) .

  • 2H-Tautomer : Reacts preferentially at N2 but is less stable (ΔG = +2.7 kcal/mol vs. 1H-form) .

Key Findings:

  • Acylation at low temperatures (<40°C) targets the 1H-tautomer, while higher temperatures shift reactivity toward the 2H-form .

  • Ullmann reactions predominantly occur at the tautomer’s NH group (N1 for 1H, N2 for 2H) .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the indazole ring, forming hydroxylated or quinone-like structures .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a dihydro derivative, enhancing solubility .

Experimental Data:

ReactionConditionsMajor Product
Oxidation (H₂O₂)RT, 12 hrs3-Amino-1H-indazole-4,7-dione
Reduction (H₂/Pd-C)50 psi, 6 hrs4-(Pyrazolidin-1-yl)-1H-indazole

Cyclization and Ring Expansion

  • Japp–Klingemann Reaction : Reacts with β-keto esters to form pyrazolo[4,3-b]pyridines via hydrazone intermediates .

  • Intramolecular Cyclization : Under acidic conditions, forms fused tricyclic structures (e.g., pyrazolo-indolizines) .

Mechanistic Insight:

  • Hydrazone intermediates undergo SNAr displacement of nitro groups, followed by ring closure (ΔG‡ = 13–14 kcal/mol) .

Comparative Reactivity with Analogues

The pyrazole-indazole scaffold shows distinct behavior compared to simpler indazoles or pyrazoles:

CompoundAcylation SiteUllmann Coupling Yield (%)
This compoundN1/N275–85
1H-Indazole-3-amineN190–95
4-PyrazolylbenzenesulfonamideN160–70

Key Differences:

  • Dual aromatic systems enhance stability but reduce electrophilicity at N1 compared to monocyclic analogues .

  • Steric hindrance from the pyrazole group slows acylation kinetics by ~20% vs. non-fused indazoles .

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the potential of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine and its derivatives in cancer therapy.

  • Polo-like Kinase Inhibition : Research by Paul et al. demonstrated that derivatives of indazole, including those related to this compound, exhibited significant inhibitory effects against Polo-like kinase 4 (PLK4), a target in cancer treatment. Notably, compound CFI-400945 showed effective inhibition of HCT116 colon cancer growth in vivo .
  • Pan-Pim Kinases : Wang et al. synthesized novel indazole derivatives that displayed strong activity against pan-Pim kinases, with one compound exhibiting IC50 values as low as 0.4 nM, indicating potent antitumor potential .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundTargetIC50 (nM)Effectiveness
CFI-400945PLK4<10Effective in colon cancer
Compound 82aPim Kinases0.4Strong activity
Compound 101FGFR169.1Potent inhibitor

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against fungal strains.

  • Anticandidal Activity : A study by Zhao et al. investigated the anticandidal efficacy of indazole derivatives, revealing that certain compounds based on the indazole scaffold exhibited significant activity against Candida albicans and resistant strains . Specifically, compound 10g demonstrated the highest efficacy against these fungi.

Table 2: Antimicrobial Efficacy of Indazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 10gC. albicans<1 mM
Compound 6bC. glabrata<1 mM
Compound 6aC. glabrata (resistant)<1 mM

Cannabinoid Receptor Interaction

The compound has also been studied for its interactions with cannabinoid receptors, particularly the CB1 receptor.

  • CB1 Receptor Agonism : According to patent literature, derivatives of indazole compounds are being explored for their ability to bind to CB1 receptors, which are implicated in various physiological processes including pain modulation and appetite regulation . The ability to act as CB1 agonists positions these compounds as potential therapeutic agents in treating conditions mediated by the endocannabinoid system.

作用機序

The mechanism of action of 4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Uniqueness

4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine is unique due to its dual pyrazole and indazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.

生物活性

4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antifungal research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing insights from recent studies and case reports.

Structural Overview

The molecular formula of this compound is C10H9N5C_{10}H_{9}N_{5}. Its structure includes an indazole moiety fused with a pyrazole ring, which is significant for its biological activity. The compound can be represented by the following SMILES notation: C1=CC2=C(C(=C1)N3C=CC=N3)C(=NN2)N .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. Variations in synthetic routes can lead to different derivatives with potentially enhanced biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the indazole and pyrazole scaffolds. For instance, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

These compounds demonstrated IC50 values in the micromolar range, indicating their effectiveness in inhibiting cell growth .

Antifungal Activity

In vitro studies have evaluated the antifungal properties of this compound against several Candida species. Notably, it has shown activity against:

  • Candida albicans
  • Candida glabrata

The compound's efficacy was measured using growth inhibition assays, with results indicating that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to standard antifungal agents .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. For instance:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.
  • Antifungal Mechanism : The antifungal activity is hypothesized to involve disruption of fungal cell membrane integrity and inhibition of vital metabolic processes .

Case Studies

StudyFindingsCell Lines Tested
Study 1Significant inhibition of MDA-MB-231 proliferationMDA-MB-231 (Breast Cancer)
Study 2Effective against miconazole-resistant C. glabrataC. albicans, C. glabrata
Study 3Induced apoptosis via caspase activationHepG2 (Liver Cancer)

特性

IUPAC Name

4-pyrazol-1-yl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-10-9-7(13-14-10)3-1-4-8(9)15-6-2-5-12-15/h1-6H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIXJKQMWMZREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N3C=CC=N3)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214622-52-2
Record name 4-(1H-pyrazol-1-yl)-1H-indazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 3
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 4
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine
Reactant of Route 6
4-(1H-Pyrazol-1-yl)-1H-indazol-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。